molecular formula C12H13N3O2 B1469954 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1369008-63-8

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No. B1469954
M. Wt: 231.25 g/mol
InChI Key: XVOXYADHBWOGMY-UHFFFAOYSA-N
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Description

The compound “6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine” is a type of 2-aminopyrimidine . 2-Aminopyrimidine pharmacophores have shown a broad spectrum of biological activities including use against Parkinson’s disease and displaying antibacterial, anti-platelet, antidiabetic, and antitumor properties .


Synthesis Analysis

The synthesis of 2-aminopyrimidine compounds involves the use of chalcones as starting materials . The chalcone (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was prepared as a starting material by a previously reported method . 2-Amino pyrimidine was obtained by a cyclization reaction of this chalcone with guanidine hydrogen chloride in basic solution .


Molecular Structure Analysis

In the molecular structure of the compound, the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring . The dihedral angles between the planes of the benzene rings and that of the 2-aminopyrimidine ring are 17.31 (9) and 44.39 (6), respectively .


Chemical Reactions Analysis

In the crystal structure of the compound, pairs of N—H dimers enclosing R2 2(8) rings are formed . These dimers are linked into chains along the b-axis direction by pairs of N3—H3A O3 hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.37 . In the crystal structure, the compound forms pairs of N—H dimers enclosing R2 2(8) rings .

Scientific Research Applications

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines

    • Application: This study provides an overview of the chemistry and biological significance of pyrimido [4,5-d]pyrimidine and pyrimido [5,4-d]pyrimidine analogs .
    • Method: The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results: The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4 (3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors

    • Application: This work involves the synthesis of four 2-substituted-5,6-dimethylthieno [2,3-d]pyrimidin-4 (3H)-one derivatives and their evaluation for their affinity and selectivity for human COX-2 enzyme against COX-1 isoenzyme .
    • Method: The compounds were synthesized, purified, and characterized based on their physical and spectral data .
    • Results: Compound 5 with para fluorophenyl substituent was found to be the most potent, exhibiting better inhibition and selectivity towards COX-2 isoenzyme .

properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXYADHBWOGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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